7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Pyrimidine derivatives have been synthesized and evaluated for their cyclooxygenase inhibition, showcasing significant anti-inflammatory and analgesic activities. Compounds with specific substitutions on the pyrimidine ring exhibited high inhibitory activity on COX-2 selectivity, analogous to standard drugs like sodium diclofenac. These findings underscore the potential of pyrimidine derivatives as therapeutic agents for inflammation and pain relief (Abu‐Hashem et al., 2020).
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis of polyfunctional fused heterocyclic compounds using pyrimidine derivatives. These compounds, through various chemical reactions, have yielded a range of heterocyclic structures, indicating the versatility of pyrimidine derivatives in synthesizing complex molecules with potential biological activities (Hassaneen et al., 2003).
Anticancer and Antibacterial Activity
Novel pyrimidine diones have been synthesized and tested for their antibacterial and anticancer activities. These compounds have shown promise against various cancer cell lines and bacterial strains, indicating their potential as lead compounds for developing new therapeutic agents (Aremu et al., 2017).
Electron Transport Layer in Solar Cells
Pyrimidine derivatives have also found applications in material science, such as in the synthesis of an alcohol-soluble n-type conjugated polyelectrolyte used as an electron transport layer in polymer solar cells. This highlights the compound's utility beyond biomedical applications, demonstrating its role in enhancing the efficiency of solar energy harvesting devices (Hu et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its target protein, potentially inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may impact cell cycle regulation pathways .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines, suggesting potential anti-proliferative effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially impact its effectiveness .
Properties
IUPAC Name |
7-(3-methoxyphenyl)-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-25-19-17(21(28)26(2)22(25)29)20(31-13-12-27-10-5-4-6-11-27)24-18(23-19)15-8-7-9-16(14-15)30-3/h7-9,14H,4-6,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCWNCYWZIEKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SCCN4CCCCC4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.